molecular formula C9H20INO2 B14511864 N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide CAS No. 62999-89-7

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide

Katalognummer: B14511864
CAS-Nummer: 62999-89-7
Molekulargewicht: 301.17 g/mol
InChI-Schlüssel: XVJMQAOWUOVGDG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide is a quaternary ammonium compound with a unique structure that includes a dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide typically involves the quaternization of N,N,N,5,5-Pentamethyl-1,3-dioxan-2-amine with an alkyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-amine+Alkyl iodideN,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide\text{N,N,N,5,5-Pentamethyl-1,3-dioxan-2-amine} + \text{Alkyl iodide} \rightarrow \text{this compound} N,N,N,5,5-Pentamethyl-1,3-dioxan-2-amine+Alkyl iodide→N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium chloride or sodium hydroxide.

    Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

Major Products Formed

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Wirkmechanismus

The mechanism of action of N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis, which is the basis for its antimicrobial activity. Additionally, it can form complexes with various substrates, enhancing their solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N,N,5,5-Tetramethyl-1,3-dioxan-2-aminium iodide
  • N,N,N,5,5-Hexamethyl-1,3-dioxan-2-aminium iodide

Uniqueness

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide is unique due to its specific methylation pattern and the presence of the dioxane ring. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Eigenschaften

CAS-Nummer

62999-89-7

Molekularformel

C9H20INO2

Molekulargewicht

301.17 g/mol

IUPAC-Name

(5,5-dimethyl-1,3-dioxan-2-yl)-trimethylazanium;iodide

InChI

InChI=1S/C9H20NO2.HI/c1-9(2)6-11-8(12-7-9)10(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

XVJMQAOWUOVGDG-UHFFFAOYSA-M

Kanonische SMILES

CC1(COC(OC1)[N+](C)(C)C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.